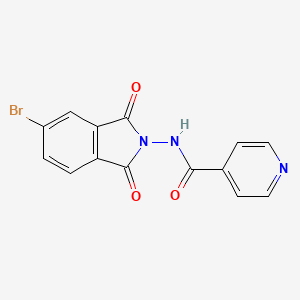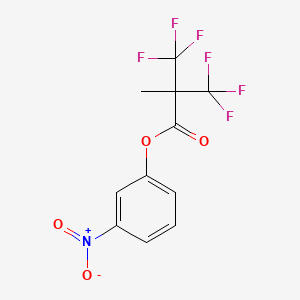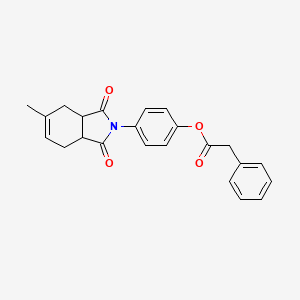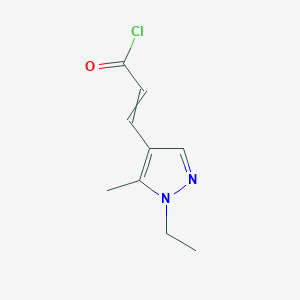
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the isoindoline ring, a dioxo group at the 1st and 3rd positions, and a pyridine-4-carboxamide moiety. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Dioxoisoindoline Core: The dioxo groups at the 1st and 3rd positions can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling with Pyridine-4-carboxamide: The final step involves the coupling of the brominated dioxoisoindoline with pyridine-4-carboxamide. This can be achieved through amide bond formation reactions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dioxo groups can participate in redox reactions, leading to the formation of reduced or oxidized derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium dichromate (K2Cr2O7).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted isoindoline derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced isoindoline derivatives.
Hydrolysis: Formation of pyridine-4-carboxylic acid and the corresponding amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
N-(5-chloro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(5-fluoro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-(5-iodo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.
特性
分子式 |
C14H8BrN3O3 |
|---|---|
分子量 |
346.13 g/mol |
IUPAC名 |
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-9-1-2-10-11(7-9)14(21)18(13(10)20)17-12(19)8-3-5-16-6-4-8/h1-7H,(H,17,19) |
InChIキー |
UYOIVAFXMJXUEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)


![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)


![1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene](/img/structure/B12469323.png)

![[3-({4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methoxyphosphonic acid; bis(tris buffer)](/img/structure/B12469340.png)
![4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B12469358.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469364.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469366.png)
